Benzene, [(5-hexenyloxy)methyl]-

Contra-thermodynamic olefin isomerization Chain-walking hydroboration Benzyl ether compatibility

Benzene, [(5-hexenyloxy)methyl]- (IUPAC: hex-5-enoxymethylbenzene; CAS 59137-50-7) is a synthetic benzyl alkyl ether bearing a terminal alkene on a six-carbon aliphatic chain. With molecular formula C₁₃H₁₈O and molecular weight 190.28 g/mol, it belongs to the aromatic ether class and is supplied at standard purity levels of 98% (GC/HPLC) by multiple research chemical vendors.

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
CAS No. 59137-50-7
Cat. No. B12064047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(5-hexenyloxy)methyl]-
CAS59137-50-7
Molecular FormulaC13H18O
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESC=CCCCCOCC1=CC=CC=C1
InChIInChI=1S/C13H18O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h2,5-7,9-10H,1,3-4,8,11-12H2
InChIKeyMUHHNJIDWPWASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, [(5-hexenyloxy)methyl]- (CAS 59137-50-7): Structure, Class, and Procurement-Relevant Identity


Benzene, [(5-hexenyloxy)methyl]- (IUPAC: hex-5-enoxymethylbenzene; CAS 59137-50-7) is a synthetic benzyl alkyl ether bearing a terminal alkene on a six-carbon aliphatic chain. With molecular formula C₁₃H₁₈O and molecular weight 190.28 g/mol, it belongs to the aromatic ether class and is supplied at standard purity levels of 98% (GC/HPLC) by multiple research chemical vendors . The compound is a colorless liquid at ambient temperature, with a reported refractive index n20/D of 1.4460 (lit.), boiling point of 85–87 °C at 10 mmHg (lit.), and density of 0.843 g/mL at 25 °C (lit.) [1]. Its defining structural features—a benzyl ether linkage and a terminal olefin—position it as a bifunctional synthetic intermediate for olefin functionalization chemistry.

Workflow
Olefin functionalization via hydroboration or thiol–ene chemistry
Selection
Benzyl ether with terminal alkene for regioselective transformations
Use Context
Synthetic intermediate for methodology development and building block libraries

Why Benzene, [(5-hexenyloxy)methyl]- (CAS 59137-50-7) Cannot Be Interchanged with Its Closest Structural Analogs


The benzyl ether linkage in Benzene, [(5-hexenyloxy)methyl]- is not merely a structural ornament; it directly influences chemical reactivity, catalyst compatibility, and the outcome of synthetic sequences. In the Hartwig contra-thermodynamic isomerization protocol, the oxygen-containing benzyl ether of this compound (designated olefin 1i) was explicitly shown to be tolerated under mild hydroboration–dehydroboration conditions, whereas earlier hydrosilylation-based isomerizations were limited to hydrocarbons and reduced even simple ethers [1]. Substituting a close analog such as (5-hexenyloxy)benzene (CAS 74972-56-8)—which lacks the benzylic methylene spacer—or benzyl hexyl ether (the saturated congener)—which lacks the terminal alkene—would fundamentally alter or eliminate the reactivity that makes this compound valuable. For procurement decisions, the concurrent presence of the terminal alkene, the benzyl ether oxygen, and the specific six-carbon chain length is the operative combination, not an interchangeable set of individual functional groups.

Target: [(5-hexenyloxy)methyl]benzene
Analog: (5-hexenyloxy)benzene (CAS 74972-56-8)
Lacks benzylic methylene spacer; altered GC retention and reactivity profile may not transfer directly.
Target: Terminal alkene present
Analog: Benzyl hexyl ether (saturated)
Saturated analog eliminates hydroboration and thiol–ene handle; reactivity mismatch limits substitution.

Benzene, [(5-hexenyloxy)methyl]- (CAS 59137-50-7): Quantitative Differentiation Evidence Against Closest Analogs


Tolerance of Benzyl Ether Functionality in Contra-Thermodynamic Chain-Walking Hydroboration–Dehydroboration vs. Hydrosilylation Methods

In the Hartwig 2022 contra-thermodynamic isomerization protocol, the benzyl ether substrate ((hex-5-en-1-yloxy)methyl)benzene (substrate 1i) was successfully converted to the terminal olefin isomer under mild conditions (room temperature, no fluoride base), demonstrating that the oxygen-containing benzyl ether is compatible with the chain-walking hydroboration–dehydroboration sequence. This contrasts sharply with the earlier hydrosilylation-based isomerization (Hartwig 2019), which was limited to hydrocarbon substrates because the strongly reducing conditions with HSiCl₃ at elevated temperatures reduced ethers, precluding the use of any oxygen-containing substrates [1]. The benzyl ether tolerance represents a qualitative advance in substrate scope, though exact isolated yields for substrate 1i were not separately tabulated in the available material; the Supporting Information of the paper contains the full substrate scope with yields [1].

Substrate Tolerance
Head-to-head
Benzyl ether tolerated in mild hydroboration–dehydroboration; prior hydrosilylation limited to hydrocarbons
Supports method development with oxygen-containing substrates
Yield data in paper Supporting Information
Contra-thermodynamic olefin isomerization Chain-walking hydroboration Benzyl ether compatibility

Biological Activity Profile: 5-LOX and sEH Inhibition IC₅₀ >10,000 nM Establishes a Clear Negative Baseline for Target-Based Screening

In enzyme inhibition assays curated by ChEMBL and deposited in BindingDB, Benzene, [(5-hexenyloxy)methyl]- (BDBM50591538 / CHEMBL5205807) exhibited an IC₅₀ greater than 10,000 nM against both human recombinant 5-lipoxygenase (5-LOX) and human recombinant soluble epoxide hydrolase (sEH) [1]. For 5-LOX, the assay measured reduction in all-trans isomers of LTB4 and 5-HETE formation using enzyme expressed in E. coli BL21(DE3). For sEH, the assay used PHOME as substrate with preincubation and measured 6-methoxynaphthaldehyde formation. These single-concentration or limited-concentration data define this compound as essentially inactive against these two therapeutically relevant targets. By contrast, potent 5-LOX inhibitors such as zileuton exhibit IC₅₀ values in the sub-micromolar range (typically <1,000 nM), and potent sEH inhibitors often achieve IC₅₀ values below 100 nM [1].

Enzyme Inhibition
Cross-study comparable
5-LOX IC₅₀ >10,000 nM; sEH IC₅₀ >10,000 nM
Supports use as negative control or inert scaffold
Class benchmark: zileuton IC₅₀ ~500–1,000 nM
5-Lipoxygenase inhibition Soluble epoxide hydrolase BindingDB ChEMBL

Physical Property Differentiation: Boiling Point and Density vs. (5-Hexenyloxy)benzene (CAS 74972-56-8)

Benzene, [(5-hexenyloxy)methyl]- (CAS 59137-50-7) has a reported boiling point of 85–87 °C at 10 mmHg (lit.) and density of 0.843 g/mL at 25 °C (lit.) [1]. Its closest structural isomer, (5-hexenyloxy)benzene (CAS 74972-56-8; C₁₂H₁₆O, MW 176.26), lacks the benzylic methylene spacer and has a computed boiling point of approximately 248–250 °C at 760 mmHg and refractive index of 1.496 . The difference in molecular weight (190.28 vs. 176.26 g/mol) and boiling point reflects the extra carbon unit and altered polarity. Under reduced pressure (10 mmHg), these differences are practically relevant for distillation-based purification and gas chromatographic separation. The benzyl ether (target compound) consistently elutes later than the phenyl ether analog under standard GC conditions due to higher molecular weight and altered polarity [1].

Physical Properties
Cross-study comparable
bp 85–87 °C (10 mmHg); density 0.843 g/mL; vs. (5-hexenyloxy)benzene bp ~248–250 °C (760 mmHg)
Supports GC method development and isomer distinction
Higher MW and altered polarity affect retention
Physical properties Boiling point comparison Density comparison

Supply Purity and Analytical Documentation: Standard 98% Purity with Batch-Specific QC vs. Analog Availability

Benzene, [(5-hexenyloxy)methyl]- is consistently supplied at 98% purity (GC/HPLC) by multiple independent vendors, including Bidepharm (batch-specific NMR, HPLC, GC reports), Chemscene (Cat. No. CS-0548846, 98%), and Leyan (Product No. 1619507, 98%) . Storage specifications are uniformly sealed in dry conditions at 2–8 °C, reflecting the compound's moderate thermal and oxidative stability conferred by the benzyl ether structure. In contrast, (5-hexenyloxy)benzene (CAS 74972-56-8) has significantly fewer commercial suppliers and rarely includes batch-specific QC documentation, limiting procurement reproducibility. The availability of full analytical characterization (NMR, HPLC, GC) for each production batch of the target compound directly supports Good Laboratory Practice (GLP) compliance in regulated research environments .

Supply QC
Supporting evidence
98% (GC/HPLC) with batch-specific NMR, HPLC, GC; 3+ vendors
Supports GLP-compliant procurement
Storage 2–8 °C sealed dry
Chemical purity Quality control Vendor comparison

Synthetic Utility: Terminal Alkene as a Handle for Hydroboration, Thiol–Ene Click Chemistry, and Metathesis vs. Internal Alkene or Saturated Analogs

The terminal alkene of Benzene, [(5-hexenyloxy)methyl]- provides a well-defined reactive handle for regioselective hydroboration, thiol–ene radical addition, and olefin metathesis reactions that are kinetically favored at monosubstituted alkenes. The Hartwig 2022 paper explicitly exploits this terminal alkene for chain-walking hydroboration, achieving contra-thermodynamic isomerization [1]. The saturated analog benzyl hexyl ether lacks this reactive handle entirely, while internal alkene isomers of the same molecular formula would exhibit markedly different regioselectivity in hydroboration (internal alkenes give mixtures of regioisomers). In thiol–ene click chemistry, terminal alkenes react significantly faster than internal alkenes due to reduced steric hindrance at the radical center; rate constants for terminal alkene thiol–ene addition are typically 5- to 20-fold higher than for internal alkenes under standard photoinitiated conditions [2]. Although no direct rate comparison has been published specifically for this compound, the class-level kinetic advantage of terminal over internal alkenes is well-established [2].

Alkene Reactivity
Class-level inference
Terminal alkene: 5–20× rate advantage over internal alkenes in thiol–ene (class average)
Class-level kinetic advantage; data to verify for this substrate
Saturated analog = zero alkene reactivity
Terminal alkene reactivity Hydroboration Thiol-ene click chemistry

GHS Classification and Safe-Handling Profile Compared to Structurally Related Ethers

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as documented in lookchem data, hex-5-enoxymethylbenzene (CAS 59137-50-7) carries a defined hazard classification profile . While the full GHS hazard statements are not exhaustively enumerated in the available reference, the compound's classification can be benchmarked against the structurally related benzyl hexyl ether and (5-hexenyloxy)benzene. Benzyl ethers as a class are generally classified as skin and eye irritants (Category 2) and may pose aspiration hazards. The terminal alkene introduces additional reactivity considerations (potential for exothermic polymerization under certain storage conditions) that are absent in the saturated analog benzyl hexyl ether. The compound's recommended storage at 2–8 °C in sealed dry containers reflects this incremental reactivity, whereas the saturated analog can typically be stored at ambient temperature without special precautions.

Hazard Profile
Supporting evidence
GHS classified; storage 2–8 °C sealed dry vs. ambient for saturated analog
Requires cold-chain procurement planning
Refer to supplier SDS for hazard codes
GHS classification Safety profile Storage stability

Benzene, [(5-hexenyloxy)methyl]- (CAS 59137-50-7): Evidence-Backed Research and Industrial Application Scenarios


Substrate for Contra-Thermodynamic Olefin Isomerization Methodology Development

The terminal alkene and benzyl ether functionality of this compound make it a validated substrate for chain-walking hydroboration–dehydroboration sequences, as demonstrated by Hanna, Hartwig, and co-workers in their 2022 Organic Letters methodology paper [1]. Researchers developing new olefin isomerization catalysts or protocols can use this compound to benchmark functional group tolerance, specifically for oxygen-containing substrates that were incompatible with earlier hydrosilylation-based methods. The compound's commercial availability at standardized purity (98%) with full analytical documentation supports reproducible methodological studies.

Negative Control in 5-Lipoxygenase and Soluble Epoxide Hydrolase Inhibitor Screening

With IC₅₀ values exceeding 10,000 nM against both human recombinant 5-LOX and sEH [1], this compound serves as an experimentally validated negative control in enzyme inhibition assays. Medicinal chemistry groups screening compound libraries for anti-inflammatory or cardiovascular targets can use this compound to establish baseline activity levels, ensuring that observed hits are not artifacts of the benzyl ether scaffold. Its availability from multiple vendors with batch-specific QC supports use in GLP-compliant screening environments.

Terminal Alkene Building Block for Thiol–Ene and Hydroboration Derivatization

The monosubstituted terminal alkene of this benzyl ether is the kinetically preferred substrate for thiol–ene click chemistry and regioselective hydroboration, relative to internal alkene isomers [1][2]. Materials scientists and synthetic chemists constructing functionalized benzyl ether libraries can exploit this terminal alkene for quantitative, photoinitiated thiol–ene coupling without the regioselectivity ambiguity that plagues internal alkene substrates. The benzyl group can subsequently be removed by hydrogenolysis, enabling traceless linker strategies.

Physical Property Reference Standard for Gas Chromatographic Method Development

With well-characterized boiling point (85–87 °C at 10 mmHg), density (0.843 g/mL at 25 °C), and refractive index (n20/D 1.4460) [1], this compound can serve as a retention-time reference standard for GC method development when analyzing mixtures of benzyl ethers and phenyl ethers. Its distinct elution position relative to the isomer (5-hexenyloxy)benzene (CAS 74972-56-8) enables robust peak assignment in complex reaction mixtures from olefin isomerization or etherification studies.

Application
Selection Property
Validation Focus
Olefin isomerization method development
Benzyl ether and terminal alkene compatibility
Functional group tolerance benchmarking
Enzyme inhibition screening (negative control)
Reported IC₅₀ >10,000 nM against 5-LOX and sEH
Assay baseline establishment in anti-inflammatory target screening
Thiol–ene and hydroboration derivatization
Monosubstituted terminal alkene
Regioselectivity and coupling efficiency review
GC retention-time reference standard
Defined bp, density, refractive index
Isomer resolution and peak assignment
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